molecular formula C14H26O2 B12643903 2-Ethylhexyl cyclopentanecarboxylate CAS No. 94231-47-7

2-Ethylhexyl cyclopentanecarboxylate

Cat. No.: B12643903
CAS No.: 94231-47-7
M. Wt: 226.35 g/mol
InChI Key: PISFVCYDRLJBQS-UHFFFAOYSA-N
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Description

2-Ethylhexyl cyclopentanecarboxylate is an organic compound with the molecular formula C14H26O2. It is an ester derived from cyclopentanecarboxylic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Properties

CAS No.

94231-47-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-ethylhexyl cyclopentanecarboxylate

InChI

InChI=1S/C14H26O2/c1-3-5-8-12(4-2)11-16-14(15)13-9-6-7-10-13/h12-13H,3-11H2,1-2H3

InChI Key

PISFVCYDRLJBQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-ethylhexyl cyclopentanecarboxylate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl cyclopentanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclopentanecarboxylic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Cyclopentanecarboxylic acid and 2-ethylhexanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-Ethylhexyl cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylhexyl cyclopentanecarboxylate involves its interaction with enzymes and other molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing cyclopentanecarboxylic acid and 2-ethylhexanol. These products can then participate in various metabolic pathways. The compound’s ability to form stable esters makes it useful in drug delivery, where it can help in the controlled release of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: The parent acid of 2-ethylhexyl cyclopentanecarboxylate.

    2-Ethylhexanol: The alcohol component of the ester.

    Di(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.

Uniqueness

2-Ethylhexyl cyclopentanecarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Unlike di(2-ethylhexyl) phthalate, which is primarily used as a plasticizer, 2-ethylhexyl cyclopentanecarboxylate finds applications in a broader range of fields, including organic synthesis, enzymatic studies, and drug delivery systems.

Biological Activity

2-Ethylhexyl cyclopentanecarboxylate is an organic compound classified as an ester, with the chemical formula C14H26O2C_{14}H_{26}O_2 and a molecular weight of approximately 226.35 g/mol. This compound is notable for its potential applications in drug delivery systems due to its unique biological activity, particularly its interactions with enzymes such as esterases. This article delves into the biological activity of 2-ethylhexyl cyclopentanecarboxylate, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of 2-ethylhexyl cyclopentanecarboxylate features a cyclopentanecarboxylic acid moiety esterified with 2-ethylhexanol, resulting in a colorless liquid with a mild odor. The compound's properties make it suitable for various industrial applications, including its use in formulations requiring controlled release of active ingredients.

Biological Activity

The biological activity of 2-ethylhexyl cyclopentanecarboxylate is primarily attributed to its interactions with enzymes, especially esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing cyclopentanecarboxylic acid and 2-ethylhexanol, which can then enter various metabolic pathways. This hydrolysis is critical for applications in drug delivery systems where controlled release is essential.

Enzymatic Hydrolysis

Research indicates that 2-ethylhexyl cyclopentanecarboxylate can be effectively hydrolyzed in biological systems. The hydrolysis process not only releases the constituent components but also allows these components to participate in metabolic processes, enhancing the compound's utility in pharmaceutical applications.

Comparative Analysis

To understand the uniqueness of 2-ethylhexyl cyclopentanecarboxylate, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
2-Ethylhexyl acrylate C12H22O2Used in adhesives; polymerizes easily
Ethyl cyclopentanecarboxylate C8H12O3Derived from cyclopentanecarboxylic acid; smaller structure
Butyl cyclopentanecarboxylate C12H22O2Similar ester structure; different alcohol component
Octyl cyclopentanecarboxylate C14H26O2Longer alkyl chain; impacts solubility properties

The balance between hydrophobicity from the branched alkane chain and reactivity as an ester makes 2-ethylhexyl cyclopentanecarboxylate particularly suitable for applications requiring both stability and reactivity.

Case Studies and Research Findings

Recent studies have explored the biological activity of 2-ethylhexyl cyclopentanecarboxylate within various contexts:

  • Drug Delivery Systems : Research has demonstrated that the compound can serve as a carrier for active pharmaceutical ingredients, allowing for controlled release over time. This property is crucial for enhancing therapeutic efficacy while minimizing side effects.
  • Metabolic Pathways : Investigations into the metabolic pathways involving the hydrolysis products of 2-ethylhexyl cyclopentanecarboxylate have shown that both cyclopentanecarboxylic acid and 2-ethylhexanol can engage in further biochemical reactions, potentially leading to beneficial metabolic outcomes.
  • Environmental Impact Studies : Although primarily focused on industrial applications, studies have also assessed the environmental degradation pathways of 2-ethylhexyl cyclopentanecarboxylate, highlighting its biodegradability under certain conditions.

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